molecular formula C5H5IN2 B1314226 5-Iodo-4-methylpyrimidine CAS No. 91749-26-7

5-Iodo-4-methylpyrimidine

Cat. No.: B1314226
CAS No.: 91749-26-7
M. Wt: 220.01 g/mol
InChI Key: UEOHKOJFUQOWKY-UHFFFAOYSA-N
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Description

5-Iodo-4-methylpyrimidine is an organic compound with the molecular formula C5H5IN2 It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methylpyrimidine typically involves the iodination of 4-methylpyrimidine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of 4-methylpyrimidine-5-carboxylic acid or 4-methylpyrimidine-5-aldehyde.

    Reduction: Formation of 4-methyl-5,6-dihydropyrimidine.

Scientific Research Applications

5-Iodo-4-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, while the methyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidine: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.

    5-Bromo-4-methylpyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    5-Chloro-4-methylpyrimidine: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine in substitution reactions.

Uniqueness

5-Iodo-4-methylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-iodo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHKOJFUQOWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540884
Record name 5-Iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91749-26-7
Record name 5-Iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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